Diisopropanolamine

Description

Contextualizing Diisopropanolamine (B56660) within Alkanolamine Chemistry

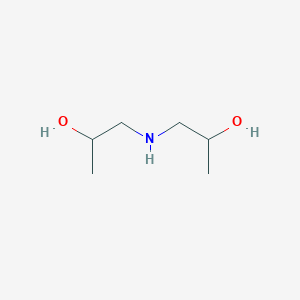

This compound belongs to the alkanolamine class of chemicals, which are characterized by the presence of at least one hydroxyl (-OH) group and one amino (-NR₂, -NHR, or -NH₂) group within the same molecule. noaa.govcir-safety.org DIPA is specifically classified as a secondary alkanolamine because the nitrogen atom is bonded to two alkyl groups (the 2-hydroxypropyl groups) and one hydrogen atom. nih.govdrugfuture.com

Its structure distinguishes it from other common alkanolamines like monoethanolamine (MEA), a primary amine, and diethanolamine (B148213) (DEA), a secondary amine. Unlike the ethanolamines, which are based on an ethanol (B145695) backbone, DIPA is built upon an isopropanol (B130326) structure. This results in the presence of methyl (-CH₃) side groups, which introduce steric hindrance around the nitrogen atom and the hydroxyl groups. youtube.comnih.gov This steric bulk is a key factor influencing DIPA's chemical behavior, such as its reaction rates and the stability of its reaction products, when compared to less hindered amines like DEA. nih.govosti.gov For instance, this structural feature is significant in applications like gas treating, where it affects the mechanism and efficiency of acid gas absorption. nih.gov

| Compound Name | Chemical Formula | Classification | Key Structural Feature |

| This compound (DIPA) | C₆H₁₅NO₂ | Secondary Alkanolamine | Two 2-hydroxypropyl groups on nitrogen nih.gov |

| Monoethanolamine (MEA) | C₂H₇NO | Primary Alkanolamine | One amino group, one hydroxyl group |

| Diethanolamine (DEA) | C₄H₁₁NO₂ | Secondary Alkanolamine | Two hydroxyethyl (B10761427) groups on nitrogen |

| Triethanolamine (B1662121) (TEA) | C₆H₁₅NO₃ | Tertiary Alkanolamine | Three hydroxyethyl groups on nitrogen |

Functional Group Characterization and Reactivity Potential

The reactivity of this compound is dictated by its two distinct functional groups: a secondary amine group (-NH) and two secondary hydroxyl (-OH) groups. nih.govnoaa.gov This bifunctionality allows it to participate in a wide range of chemical reactions, making it a versatile chemical intermediate. dow.combasf.com

Amine Group Reactivity : The lone pair of electrons on the nitrogen atom makes the amine group basic and nucleophilic. chemicalbook.compressbooks.pub As a base, DIPA readily neutralizes acids to form salts in exothermic reactions. noaa.govchemicalbook.com This property is exploited in its use as a neutralizing agent for fatty acids and in water-based coatings. basf.comchemicalbook.com As a nucleophile, it can react with various electrophiles, including isocyanates, epoxides, anhydrides, and acid halides. noaa.govchemicalbook.com

Hydroxyl Group Reactivity : The secondary alcohol groups can undergo reactions typical of alcohols, such as esterification. For example, DIPA can react with fatty acid esters to produce diisopropanolamides. cir-safety.org

The combination of these functional groups allows DIPA to act as a building block for more complex molecules. It can serve as a cross-linking agent in the production of polyurethanes and as an intermediate in the synthesis of β-hydroxyalkylamides, which are used as crosslinkers in polyester (B1180765) powder coatings. basf.com The reactivity profile of DIPA is generally governed by the principles of functional group chemistry, where specific groups undergo predictable reactions regardless of the rest of the molecule's structure. pressbooks.pub However, the steric hindrance provided by the isopropyl groups can moderate this reactivity, particularly in nucleophilic substitution reactions where the bulky groups may impede access to the reactive center. youtube.comyoutube.com

Scope of Academic Research on this compound

Academic and industrial research on this compound is extensive, focusing on its application as a functional chemical and as a precursor in synthesis.

A primary area of investigation is its role in acid gas treating . DIPA is a key component in the Sulfinol process, where it is used in aqueous solutions to absorb and remove acidic gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) from natural gas and other industrial gas streams. basf.comhoseachem.comgov.bc.ca Research in this domain explores the kinetics of absorption, the selectivity for H₂S over CO₂, and the thermodynamics of the system. hoseachem.comresearchgate.net Studies have also focused on the degradation of DIPA under process conditions, identifying major degradation products such as 3-(2-hydroxypropyl)-5-methyl-2-oxazolidone (HPMO) and modeling the kinetics of these degradation pathways. osti.gov The difference in degradation products compared to diethanolamine is often attributed to the steric hindrance of DIPA's structure. osti.gov

Another significant research focus is DIPA's use as a chemical precursor and intermediate . researchgate.net It is studied as a starting material for producing corrosion inhibitors for metalworking fluids and as a building block for synthesizing specialized polymers and crosslinkers. dow.combasf.comcymitquimica.com Research has also been conducted on its use in the synthesis of potent caspase-3 inhibitors. cymitquimica.com

Furthermore, scientific literature includes detailed studies on the fundamental physicochemical properties of DIPA and its solutions, such as density, viscosity, and diffusivity, which are crucial for chemical engineering process design. drugfuture.com Analytical methods, including High-Performance Liquid Chromatography (HPLC), have been developed for its detection and quantification in various matrices. gov.bc.ca More recently, research has expanded into environmental applications, such as the photocatalytic mineralization of DIPA in industrial wastewater, demonstrating its complete degradation under optimized conditions with modified TiO₂ photocatalysts. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxypropylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-5(8)3-7-4-6(2)9/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTYICIALWPMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2, Array | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020179 | |

| Record name | Diisopropanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diisopropanolamine appears as colorless liquid or white to yellow crystalline solid with an odor of dead fish or ammonia. Liquid floats and mixes with water. Solid sinks and mixes in water. (USCG, 1999), Liquid, White hygroscopic solid; Yellows upon light and air exposure; mp = 42 deg C; [ICSC] May also be in the form of colorless liquid; Odor of dead fish; [CAMEO] White solid; mp = 43-47 deg C; [MSDSonline], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON EXPOSURE TO LIGHT AND AIR. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanol, 1,1'-iminobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisopropanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4901 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

480.2 °F at 760 mmHg (NTP, 1992), 249 °C, 248 °C | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

259 °F (NTP, 1992), 255 °F (127 °C) (open cup), 127 °C o.c. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble (>=10 mg/ml) (NTP, 1992), Miscible in alcohol. Slightly soluble in toluene. Insoluble in hydrocarbons., In water, 8.6X10+5 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 87 | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.99 at 107.6 °F (USCG, 1999) - Less dense than water; will float, 0.989 at 20 °C/4 °C, Relative density (water = 1): 0.99 | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.6 | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.02 mmHg at 108 °F (NTP, 1992), 0.000125 [mmHg], 1.25X10-4 mm Hg at 25 °C /extrapolated/, Vapor pressure, Pa at 42 °C: 2.67 | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisopropanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4901 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Commercial samples of diisopropanolamine... were found to contain 20-1300 ppb of N-nitrosobis(2-hydroxypropyl)amine, an agent that is absorbed through the skin of hamsters and is a strong carcinogen in hamsters, rats, mice, rabbits, and guinea pigs. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White waxy solid | |

CAS No. |

110-97-4, 68153-96-8 | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisopropanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropanolamine [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,1'-iminobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisopropanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-iminodipropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propanol, 1,1'-iminobis-, N-(hydrogenated tallow alkyl) derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W44HYL8T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

107.6 °F (NTP, 1992), 32-42 °C, 42 °C | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Pathways and Chemical Modification Strategies

Industrial and Laboratory Synthesis Routes of Diisopropanolamine (B56660)

The production of this compound is primarily achieved through the reaction of ammonia (B1221849) with propylene (B89431) oxide, a process that can be tailored to favor different isopropanolamine products.

Reaction of Ammonia with Propylene Oxide

The cornerstone of industrial this compound production is the reaction between propylene oxide and ammonia. americanelements.comwikipedia.orgwikipedia.orgfishersci.ca This process is typically conducted in the liquid phase under controlled conditions to manage the exothermic nature of the reaction. fishersci.cafishersci.be The synthesis involves the stepwise addition of propylene oxide to ammonia. The initial reaction forms monoisopropanolamine (MIPA), which can then react with another molecule of propylene oxide to yield this compound. A further reaction produces triisopropanolamine (B86542) (TIPA). fishersci.cawikipedia.org

Consequently, the reaction invariably produces a mixture of MIPA, DIPA, and TIPA, which must be separated through subsequent purification steps like fractional distillation to isolate the desired this compound product. fishersci.benih.gov

The specific distribution of these products is influenced by the reaction conditions. Key parameters include:

Molar Ratio: A higher molar ratio of ammonia to propylene oxide favors the formation of the primary amine, monoisopropanolamine. Conversely, increasing the proportion of propylene oxide shifts the product distribution towards di- and triisopropanolamine. Industrial processes may use an ammonia to propylene oxide molar ratio of 5:1 to 8:1 to optimize for DIPA. fishersci.be

Temperature and Pressure: The reaction is executed at elevated temperatures and pressures. A typical industrial process involves preheating the ammonia-propylene oxide mixture to 140–145°C before it enters the reactor, where the temperature is maintained between 148–155°C and the pressure is controlled within 16.0 to 18.0 MPa. fishersci.be Other described conditions range from 50 to 150°C. fishersci.ca

Catalyst/Solvent: The reaction can be performed with aqueous ammonia, where water acts as a catalyst, accelerating the reaction rate. fishersci.cafishersci.be

| Parameter | Value Range | Reference |

|---|---|---|

| Reactants | Ammonia (aqueous or liquid) and Propylene Oxide | americanelements.comfishersci.be |

| Ammonia:Propylene Oxide Molar Ratio | 5:1 to 8:1 | fishersci.be |

| Temperature | 148 - 155 °C | fishersci.be |

| Pressure | 16.0 - 18.0 MPa | fishersci.be |

| Products | Mixture of MIPA, DIPA, TIPA | fishersci.cawikipedia.org |

Alternative Isopropanolamine Routes

While the direct reaction of ammonia and propylene oxide is dominant, an alternative synthetic route involves the reaction of monoisopropanolamine with propylene oxide. wikipedia.org This method is essentially a continuation of the primary synthesis pathway, but it starts with an isolated intermediate to more directly target the production of di- and triisopropanolamine.

Other biosynthetic and catalytic routes have been explored for producing isopropanolamine and its derivatives. For example, the "Threonine Pathway" involves the enzymatic conversion of threonine to isopropanolamine. wikipedia.org Another approach is the catalytic amination of isopropanolamine using ammonia over a Raney Ni catalyst to produce derivatives like 1,2-propanediamine. uni.lu While not direct syntheses of DIPA, these methods highlight the diverse chemical strategies available for creating and modifying isopropanolamines.

Derivatization Methodologies for Enhanced Analytical and Material Properties

The inherent chemical properties of this compound can be strategically modified through derivatization. This process alters the molecule to either improve its detectability in analytical instruments or to functionalize it as a building block for advanced materials.

Derivatization for Spectroscopic and Chromatographic Analysis

Direct analysis of alkanolamines like DIPA can be challenging. fishersci.be Derivatization is often required to enhance properties like volatility for gas chromatography (GC) or to introduce a chromophore for ultraviolet (UV) or fluorescence detection in high-performance liquid chromatography (HPLC). fishersci.benih.gov

For HPLC Analysis: A common method involves derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl). fishersci.benih.gov This reagent reacts with the amine group of DIPA to form a derivative with strong UV absorbance and fluorescence properties. nih.gov The general procedure involves mixing the sample with a borate (B1201080) buffer (to maintain an alkaline pH), adding the FMOC-Cl reagent dissolved in a solvent like acetonitrile, and incubating the mixture. nih.gov The resulting derivatized product can then be directly analyzed by reverse-phase HPLC. nih.gov

For Gas Chromatography (GC) Analysis: The high polarity of DIPA can lead to poor peak shape (tailing) and low reproducibility in GC analysis. nih.gov To overcome this, DIPA can be converted into a more volatile and less polar derivative. A common technique is silylation, where the active hydrogens on the amine and hydroxyl groups are replaced with a non-polar group, such as a trimethylsilyl (B98337) (TMS) group. nih.govfishersci.ca This is often achieved by reacting the analyte with a silylating reagent. nih.gov This process reduces the compound's polarity and boiling point, making it suitable for GC analysis. nih.govfishersci.ca

| Analytical Technique | Derivatizing Agent | Purpose | Reference |

|---|---|---|---|

| HPLC | 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | Adds a fluorescent and UV-active group for enhanced detection. | fishersci.benih.gov |

| GC | Silylating agents (e.g., for TMS derivatization) | Increases volatility and thermal stability, reduces polarity. | nih.govfishersci.ca |

Functionalization for Advanced Material Design (e.g., Boronic Esters)

The dual hydroxyl and amine functionalities of this compound make it a valuable building block for creating polymers and other advanced materials. wikipedia.org A notable application is in the synthesis of this compound boronic esters (DIPABs). fishersci.ca

These esters are formed through the reaction of DIPA with a boronic acid. The resulting DIPABs feature an internal boron-nitrogen coordination bond, which significantly enhances their hydrolytic stability compared to analogous boronic esters made from diethanolamine (B148213). fishersci.ca This improved stability is crucial for materials intended for use in aqueous environments.

These stable yet dynamic boronic ester linkages are being leveraged in materials science to create:

Responsive Hydrogels: DIPABs can be used as cross-linkers to form hydrogel networks. These hydrogels exhibit enhanced stability, making them suitable for biomedical applications such as long-term, sustained drug release for wound healing. fishersci.cawikipedia.org

Recyclable Polymers: The dynamic nature of the boronic ester bond allows for the design of recyclable cross-linked polymers and robust adhesive materials. fishersci.ca

Beyond boronic esters, the pendent hydroxyl groups of DIPA allow it to act as a cross-linking agent and a building block in the synthesis of polyurethanes. wikipedia.org

Reaction Mechanisms and Kinetics of Diisopropanolamine Systems

Mechanism of Acid Gas Absorption by Diisopropanolamine (B56660) Solutions

This compound (DIPA) is a secondary alkanolamine utilized in industrial gas treating processes for the removal of acid gases like carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S). utwente.nlatlantis-press.com Its chemical structure, featuring a secondary amine group and two hydroxyl groups, dictates its reactivity and absorption characteristics. nih.gov The kinetics of these absorption reactions are crucial for the design and optimization of gas sweetening units. tandfonline.comtandfonline.com

The reaction between CO₂ and secondary amines like DIPA in aqueous solutions is complex and can be described by two primary mechanisms: the zwitterion mechanism and the termolecular mechanism. htcextraction.comresearchgate.netepa.gov

The zwitterion mechanism proposes a two-step process. Initially, DIPA reacts with CO₂ to form a zwitterion intermediate. This intermediate is then deprotonated by a base present in the solution (such as another DIPA molecule, water, or hydroxide (B78521) ion) to form a stable carbamate. osti.govijche.com

Step 1: Zwitterion formation R₂NH + CO₂ ⇌ R₂N⁺HCOO⁻

Step 2: Deprotonation R₂N⁺HCOO⁻ + B ⇌ R₂NCOO⁻ + BH⁺ (where B is a base)

The termolecular mechanism suggests a single-step reaction where a molecule of DIPA, a molecule of CO₂, and a base interact simultaneously to form the products directly, bypassing the stable zwitterion intermediate. htcextraction.comosti.gov This is often described as forming a loosely bound encounter complex. htcextraction.com

R₂NH + CO₂ + B ⇌ R₂NCOO⁻ + BH⁺

The choice between the zwitterion and termolecular models to accurately represent the kinetic data can depend on the specific experimental conditions. htcextraction.com Some research indicates that the termolecular mechanism can better explain all observed kinetic phenomena under certain conditions. htcextraction.com

DIPA is also effective in removing hydrogen sulfide (H₂S) from gas streams. utwente.nlnih.gov Unlike the reaction with CO₂, the reaction between H₂S and alkanolamines is generally considered to be an instantaneous acid-base reaction. utwente.nl H₂S, being a weak acid, readily donates a proton to the basic amine.

R₂NH + H₂S ⇌ R₂NH₂⁺ + HS⁻

This reaction is typically very fast, and the absorption is often limited by the rate of mass transfer rather than the chemical reaction kinetics. utwente.nl DIPA is known for its selective absorption of H₂S in the presence of CO₂, which is advantageous in processes where selective H₂S removal is desired. atlantis-press.comsid.ir This selectivity stems from the slower reaction kinetics of DIPA with CO₂ compared to the instantaneous reaction with H₂S. utwente.nlsid.ir

The efficiency of H₂S absorption can be influenced by the composition of the amine solution. For example, the addition of other amines like piperazine (B1678402) (Pz) can affect the H₂S loading capacity. researchgate.netacs.org Studies have shown that at high gas loadings, increasing the concentration of Pz in a DIPA solution can enhance the absorption of H₂S. researchgate.net

The substitution of water with organic solvents like monoethylene glycol (MEG) has been shown to reduce the kinetic rates of CO₂ absorption with DIPA. researchgate.net The polarity of the solvent is a key factor; the chemical absorption rate of CO₂ with DIPA has been studied in various polar organic solvents, including methanol, ethanol (B145695), ethylene (B1197577) glycol, and propylene (B89431) carbonate. researchgate.net The reaction rate constants often show a correlation with the solubility parameter of the solvent. researchgate.net

In non-aqueous protic solvents like alcohols, the reaction mechanism can still proceed, but the nature of the base for deprotonation in the zwitterion mechanism or for participation in the termolecular mechanism changes. acs.org In aprotic solvents, the reaction pathways can be significantly different. For instance, in propylene carbonate, the kinetics of CO₂ absorption might indicate a carbonate-forming pathway involving the alkanolamine itself. acs.org

The addition of co-solvents to aqueous DIPA solutions can also modify the absorption characteristics. For example, blending DIPA with other amines like triethanolamine (B1662121) (TEA) or 2-amino-2-methyl-1-propanol (B13486) (AMP) and piperazine (Pz) can alter the absorption capacity and selectivity for CO₂ and H₂S. sid.irresearchgate.netnih.gov Adding activators like piperazine to a DIPA solution can enhance the CO₂ reaction rate while potentially reducing the selectivity for H₂S. sid.ir

Ligand-Metal Coordination Chemistry Involving this compound

Beyond its role in gas treating, this compound (dipaH₃) is a versatile ligand in coordination chemistry. Its three potential donor sites—the nitrogen atom of the secondary amine and the oxygen atoms of the two hydroxyl groups—allow it to bind to metal ions in various ways. psu.edu It can act as a chelating ligand, binding to a single metal center, or as a bridging ligand, connecting two or more metal centers. psu.eduwikipedia.org This functionality is crucial in the synthesis of polynuclear metal clusters with interesting structural and magnetic properties.

The flexible nature of the this compound ligand allows it to facilitate the linking of smaller metal-containing units into larger structures. rsc.orgnih.gov This has been demonstrated in the dimerization of trinuclear iron(III) complexes into hexanuclear clusters. rsc.orgnih.gov In these structures, the dipaH₃ ligand, typically in a deprotonated form (dipaH₂⁻), bridges metal centers, inducing the formation of a larger cluster. psu.edursc.org

For example, the reaction of [Fe₃O(O₂CPh)₆(H₂O)₃]⁺ with dipaH₃ leads to the formation of a hexanuclear iron cluster, [Fe₆(O)₂(OH)₂(O₂CPh)₁₀(dipaH₂)₂]. rsc.orgnih.gov In this cluster, two {Fe₃O} units are fused together, and the deprotonated this compound ligands bridge iron atoms within the structure. psu.edursc.org One of the alcohol arms of the ligand bridges two iron centers (μ₂-bridging), while the nitrogen atom coordinates to one of the iron atoms terminally. psu.edursc.org

Furthermore, this compound can act as a propagating ligand, leading to the formation of one-dimensional (1D) coordination polymers. rsc.orgnih.gov In the case of a cobalt complex, the dipaH₃ ligand not only facilitates the dimerization of a dinuclear starting material into a tetranuclear cluster but also links these tetrameric units into a 1D chain. rsc.orgnih.gov This demonstrates the ligand's ability to control the dimensionality and nuclearity of the resulting metal-organic framework.

The way in which this compound bridges metal centers directly influences the magnetic properties of the resulting polynuclear complexes. rsc.orgnih.gov A bridging ligand is a ligand that connects two or more metal atoms. wikipedia.org In polynuclear clusters, the bridging ligands mediate magnetic exchange interactions between the paramagnetic metal ions. dalalinstitute.com This interaction can be either ferromagnetic (leading to a parallel alignment of spins) or antiferromagnetic (leading to an antiparallel alignment of spins). dalalinstitute.com

In the hexanuclear iron(III) clusters formed with this compound, the bridging ligands (including the deprotonated alcohol arm of dipaH₂⁻, hydroxide ions, and carboxylates) create pathways for antiferromagnetic exchange between the high-spin Fe³⁺ centers. psu.edursc.org However, the specific geometry of the bridging and the arrangement of the metal ions can lead to a phenomenon known as spin frustration. rsc.orgnih.gov This results in a non-zero ground spin state (e.g., S = 5) for the cluster, despite the individual antiferromagnetic interactions. rsc.orgnih.gov

The magnetic properties of these materials are highly dependent on the structure. For instance, in the Fe₆ clusters, the relative position of the exchange pathways has been shown to determine the ground spin state. rsc.orgnih.gov The study of these magnetic coupling phenomena is crucial for the development of new materials with specific magnetic properties, such as single-molecule magnets. rsc.org

Hydrolytic Stability Mechanisms of this compound Derivatives

The stability of this compound derivatives in the presence of water is a critical factor, particularly in applications where they are used to form reversible chemical bonds. The inherent structure of DIPA allows for the formation of derivatives with enhanced hydrolytic stability compared to analogous compounds.

Boron-Nitrogen Internal Coordination Effects

The formation of an internal dative bond between the nitrogen atom and the boron atom in this compound-derived boronic esters is a key factor in their enhanced hydrolytic stability. acs.orgnih.gov This intramolecular coordination creates a protective environment for the boronic ester, making it less susceptible to hydrolysis. nih.gov The presence of this B-N coordination has been shown to significantly increase the stability of these compounds in aqueous environments. nih.gov

Research has demonstrated that this compound boronic esters (DIPABs) exhibit greater hydrolytic stability than their diethanolamine (B148213) boronic ester (DEAB) counterparts. acs.org This increased stability is attributed to the steric hindrance provided by the methyl groups on the isopropanol (B130326) arms, which further shields the boron center from attack by water molecules. The combination of the internal B-N bond and steric effects results in a more robust molecule. acs.orgresearchgate.net

Dynamic Exchange Reactions and Kinetic Parameter Analysis

The stability of boronic esters is inversely related to their activation energy for dynamic exchange. acs.org Higher activation energy indicates greater stability. acs.org Studies using variable-temperature nuclear magnetic resonance (VT-NMR) have been conducted to analyze the kinetic parameters of transesterification reactions involving DIPABs. acs.org

For instance, the exchange reaction between a this compound boronic ester (DIPAB-4) and phenylboronic acid (PBA) was investigated. As the temperature increased, the rate of reaction also increased, leading to a decrease in the concentration of reactants and an increase in the concentration of products. acs.org The activation energy (Ea) for this reaction was determined to be 57.23 kJ/mol. acs.org Another study on the reaction between DIPAB-1 and 4-hydroxyphenylboronic acid (HPBA) yielded an activation energy of 53.78 kJ/mol. acs.org These values are approximately 10 kJ/mol higher than those of other internally B-N coordinated boronic esters, indicating the superior stability of DIPABs. acs.org

Interestingly, exchange reactions between different DIPAB molecules, such as DIPAB-4 and DIPAB-1, were found to be challenging even at elevated temperatures (60 or 100 °C). acs.org It is hypothesized that the presence of water may be necessary to facilitate such transesterification reactions. acs.org This resistance to self-exchange further underscores the inherent stability of the this compound boronic ester structure.

Interactive Table: Activation Energies of Transesterification Reactions

| Reactant 1 | Reactant 2 | Activation Energy (Ea) in kJ/mol |

| DIPAB-4 | Phenylboronic Acid (PBA) | 57.23 acs.org |

| DIPAB-1 | 4-hydroxyphenylboronic acid (HPBA) | 53.78 acs.org |

Nitrosation Reactions Involving this compound

This compound, as a secondary amine, can react with nitrosating agents to form N-nitrosothis compound (NDIPA). cir-safety.orgikw.org This reaction is a significant consideration in industries where DIPA is used, such as in cosmetics and personal care products. cir-safety.orgikw.org The formation of nitrosamines is a concern due to their potential carcinogenicity. ikw.org

The nitrosation reaction can occur when DIPA comes into contact with nitrosating agents like nitrites (NO2-) or nitrogen oxides (NOx) under certain conditions. ikw.orgcir-safety.org The reaction is favored in acidic conditions, but can also occur under neutral or alkaline conditions depending on the specific nitrosating agent and substrate. cir-safety.orgecetoc.org The presence of secondary amines like this compound as impurities in other raw materials can also lead to the formation of nitrosamines in finished products. ikw.orgcir-safety.org

To mitigate the risk of nitrosamine (B1359907) formation, it is recommended to avoid using DIPA in formulations containing known N-nitrosating agents. cir-safety.org The use of inhibitors, such as antioxidants like vitamin C and vitamin E, can also help to prevent the nitrosation reaction by scavenging nitrite. researchgate.net

Acid-Base Reaction Equilibria and Salt Formation

This compound is a weak base due to the presence of the nitrogen atom with a lone pair of electrons, which can accept a proton. gov.bc.calibretexts.org In aqueous solutions, it establishes an equilibrium where it can react with water to form the diisopropanolammonium ion and hydroxide ions, thereby increasing the pH of the solution. solubilityofthings.comlibretexts.org

The general equilibrium for a weak base like DIPA in water can be represented as: DIPA(aq) + H₂O(l) ⇌ DIPA-H⁺(aq) + OH⁻(aq)

The strength of DIPA as a base is quantified by its base ionization constant (Kb). libretexts.org

DIPA readily reacts with acids in a neutralization reaction to form the corresponding diisopropanolammonium salt. cir-safety.orgsolubilityofthings.com This is a classic acid-base reaction where the base (DIPA) accepts a proton from the acid. libretexts.org

For example, the reaction with a generic acid (HA) is: DIPA + HA → [DIPA-H]⁺A⁻

The resulting salt will have properties determined by the conjugate acid of DIPA and the conjugate base of the acid. libretexts.orgriversidelocalschools.com If the salt is formed from a strong acid, the resulting solution will be acidic due to the hydrolysis of the diisopropanolammonium ion. libretexts.orgkhanacademy.org Conversely, if the salt is formed from a weak acid, the pH of the solution will depend on the relative strengths of the diisopropanolammonium ion as an acid and the conjugate base of the weak acid as a base. riversidelocalschools.comkhanacademy.org

Spectroscopic and Structural Elucidation of Diisopropanolamine and Its Complexes

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of diisopropanolamine (B56660) in solution.

Proton NMR for Molecular Fingerprinting

Proton (¹H) NMR spectroscopy serves as a fundamental tool for confirming the structure of this compound. The resulting spectrum provides a unique "fingerprint" of the molecule, with chemical shifts indicating the electronic environment of each proton. For this compound, characteristic peaks are observed for the methyl groups (CH₃), typically in the range of δ 1.05–1.15 ppm, and for the hydroxyl protons (–OH), which appear around δ 3.4–3.6 ppm. benchchem.com The successful synthesis of this compound boronic esters (DIPABs) has been confirmed using ¹H NMR, among other techniques. acs.orgacs.org The chemical shifts are influenced by the solvent used and the concentration of the sample. sigmaaldrich.comcarlroth.com

Below is an interactive table detailing the ¹H NMR chemical shifts for this compound in Chloroform-d (CDCl₃).

| Assignment | Chemical Shift (ppm) |

| A | 3.85 |

| B | 3.39 |

| C | 2.62 |

| D | 2.50 |

| E | 1.157 |

| Data sourced from ChemicalBook. chemicalbook.com |

Variable-Temperature NMR for Kinetic Studies

Variable-temperature (VT) NMR is a powerful technique used to study the kinetics of dynamic processes, such as chemical exchange reactions involving this compound derivatives. acs.orgauckland.ac.nz By recording NMR spectra at different temperatures, researchers can determine the kinetic parameters of these reactions. acs.org For instance, VT-NMR has been employed to investigate the dynamic exchange between a this compound boronic ester (DIPAB-4) and phenylboronic acid (PBA). acs.org The ¹H NMR results from such studies show that as the temperature increases, the concentrations of the reactants decrease while the concentrations of the products increase, allowing for the calculation of activation energies for the dynamic exchange. acs.org

Infrared and Raman Spectroscopic Analysis of Functional Groups and Interactions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and how they interact in various chemical environments. unitechlink.comusn.no

Infrared spectroscopy is particularly useful for identifying the characteristic vibrational modes of a molecule. unitechlink.com In this compound, the IR spectrum clearly shows stretching bands for the amine (–NH) and hydroxyl (–OH) functional groups. benchchem.com A broad absorption band around 3400 cm⁻¹ and 1600 cm⁻¹ is indicative of the O-H and N-H stretching vibrations, respectively. researchgate.net The presence of these functional groups can be confirmed by observing these characteristic peaks. researchgate.net For example, in a study of new hexanuclear Fe₆ clusters, selected IR bands for a complex containing this compound were identified at 3416 cm⁻¹ (medium), 2963 cm⁻¹ (strong), and 1565 cm⁻¹ (strong), among others. psu.edu Raman spectroscopy offers complementary information, and a key advantage over IR spectroscopy is that water exhibits very weak Raman scattering, which is beneficial when studying aqueous systems. usn.no

The table below summarizes key IR absorption frequencies for functional groups found in this compound and its derivatives.

| Functional Group | Frequency Range (cm⁻¹) | Vibrational Mode |

| O-H (alcohol) | 3550-3200 | Stretching, H-bonded |

| N-H (amine) | 3350-3310 | Stretching |

| C-H (alkane) | 2963 | Stretching |

| N-H (amine) | 1650 | Bending |

| C-O (alcohol) | ~1050 | Stretching |

| Data compiled from various spectroscopic resources. benchchem.comunitechlink.compsu.eduwwjmrd.com |

X-Ray Crystallographic Studies of this compound and Coordination Compounds

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing definitive structural information for this compound and its complexes. carleton.edu

Single-Crystal X-ray Diffraction for Absolute Structure Determination

SC-XRD studies on this compound boronic esters (DIPABs) have provided insights into their hydrolytic stability. acs.org The analysis of bond lengths, such as the boron-nitrogen coordination bond, helps to explain the properties of these molecules. acs.org For instance, the boron-nitrogen coordination bond lengths in various DIPABs have been determined to be in the range of 1.653 Å to 1.724 Å. acs.org This technique has also been used to determine the crystal structures of metal-organic frameworks and other coordination polymers where this compound acts as a ligand. psu.edusemanticscholar.org

The following table presents selected crystallographic data for a this compound-containing iron complex.

| Parameter | Value |

| Formula | C₉₃H₉₆.₅N₇.₅O₂₉Fe₆ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 13.560(3) |

| b (Å) | 16.488(3) |

| c (Å) | 23.361(5) |

| α (°) | 89.26(3) |

| β (°) | 84.77(3) |

| γ (°) | 79.79(3) |

| Data for complex [Fe₆(O)₂(OH)₂(O₂CPh)₁₀(dipaH₂)₂]·5.5MeCN·1H₂O. psu.edu |

Investigation of Non-Spherical Electron Densities

For high-resolution structural analysis, the assumption of spherical electron density around atoms is no longer sufficient. nih.gov Advanced techniques allow for the investigation of non-spherical electron densities, providing a more accurate picture of bonding and electronic structure. acs.org This type of analysis has been applied to this compound boronic esters to better understand their stability. acs.org By using methods that model aspherical atomic form factors, researchers can generate electron localization function (ELF) and Laplacian electron density maps. acs.org These maps reveal details about electron concentration and delocalization, which are crucial for explaining molecular properties that cannot be fully understood from simple bond length comparisons. acs.orgresearchgate.net This approach offers a deeper insight into the subtle electronic effects that govern the reactivity and stability of this compound-based compounds. acs.org

Computational and Theoretical Studies of Diisopropanolamine

Density Functional Theory (DFT) Calculations for Reaction Energetics and Mechanisms

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com DFT calculations are employed to determine the thermochemistry of chemical processes and to elucidate complex reaction mechanisms by mapping out the potential energy surface. mdpi.comarxiv.org

While specific DFT studies on the hydrolysis of diisopropanolamine (B56660) are not extensively detailed in the available literature, the methodology is well-established for analyzing similar processes. DFT is a common tool for studying the kinetics and mechanisms of hydrolysis reactions. arxiv.org This approach involves calculating the energies of reactants, products, and, crucially, the transition states that connect them.

The process for stability profiling and studying hydrolysis would involve:

Reactant and Product Optimization: The geometric structures of this compound and its potential hydrolysis products are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure for the hydrolysis reaction. This represents the highest energy point along the reaction pathway.

Energy Barrier Calculation: The energy difference between the reactants and the transition state determines the activation energy barrier. A higher barrier indicates a slower reaction rate, providing a measure of the compound's kinetic stability against hydrolysis under specific conditions.

These calculations can be performed in the gas phase or, more realistically, by incorporating solvent models to simulate aqueous environments, thus providing a comprehensive stability profile of this compound.

DFT is a highly effective tool for predicting the optimized molecular geometry and various electronic properties of molecules like this compound. researchgate.net The calculations begin by optimizing the molecule's structure to find the most stable arrangement of its atoms. From this optimized geometry, a range of electronic properties can be determined.

Key electronic properties calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov

Molecular Electrostatic Potential (ESP): ESP maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. nih.gov These maps are invaluable for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red or orange) indicate electron-rich areas, such as those around lone pairs on oxygen or nitrogen atoms, which are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. nih.govmdpi.com For this compound, ESP maps would highlight the nucleophilic character of the nitrogen atom and the potential for hydrogen bonding at the hydroxyl groups.

Table 1: Electronic Properties Calculable via DFT

| Property | Description | Significance for this compound |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecular structure. | Provides a baseline for calculating reaction energies and stability. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency to donate electrons (nucleophilicity of the nitrogen atom). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Correlates with chemical reactivity and stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (ESP) | The potential experienced by a positive point charge at the molecule's surface. | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. nih.govmdpi.com |

Molecular Dynamics Simulations of this compound in Solution

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. tudelft.nl While specific MD studies focusing solely on this compound are not widely published, the methodology has been extensively applied to other alkanolamines in aqueous solutions to understand their thermodynamic and transport properties. tudelft.nlnih.govnih.gov

An MD simulation of this compound in an aqueous solution would typically involve the following steps:

Force Field Development: A classical force field is parameterized to accurately describe the intramolecular (bond stretching, angle bending, torsions) and intermolecular (van der Waals, electrostatic) interactions for this compound and water molecules.

System Setup: A simulation box is created and populated with a defined number of this compound and water molecules to achieve a specific concentration. nih.gov

Equilibration and Production Run: The system is first allowed to equilibrate at a constant temperature and pressure (NPT ensemble) to reach a stable state. Following equilibration, a longer "production run" simulation is performed, during which the trajectory data (positions, velocities, and forces of all atoms) is saved at regular intervals. mdpi.com

Trajectory Analysis: The saved trajectories are analyzed to compute various macroscopic and microscopic properties of the solution.

MD simulations provide valuable insights into:

Structural Properties: Radial distribution functions (RDFs) can be calculated to understand the solvation structure, revealing how water molecules arrange themselves around the amine's functional groups and quantifying hydrogen bonding between this compound and water. nih.gov

Thermodynamic Properties: Properties such as the density and excess molar volume of the aqueous solution can be calculated as a function of concentration and temperature. nih.gov

Transport Properties: The simulations can be used to calculate self-diffusion coefficients of both this compound and water, providing information on molecular mobility within the solution. The viscosity of the solution can also be estimated. tudelft.nl

Table 2: Properties Obtainable from MD Simulations of Aqueous DIPA

| Property | Description | Relevance |

|---|---|---|

| Density | Mass per unit volume of the aqueous solution. | Fundamental physical property for process design. |

| Self-Diffusion Coefficient | A measure of the translational mobility of molecules in the solution. tudelft.nl | Important for understanding mass transfer rates in absorption processes. |

| Viscosity | A measure of the fluid's resistance to flow. | Affects pumping costs and hydrodynamic performance in industrial equipment. |

| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a distance r from another particle. | Provides detailed insight into the solvation shell structure and hydrogen bonding network. nih.gov |

| Hydrogen Bond Analysis | Quantification of hydrogen bonds between DIPA-DIPA, DIPA-water, and water-water. | Explains the non-ideal behavior of the mixture and its thermodynamic properties. |

Thermodynamic Modeling of Phase Equilibria in Gas-Liquid Systems

Thermodynamic models are essential for the design and optimization of industrial processes involving this compound, such as natural gas sweetening. researchgate.net These models predict the phase behavior, particularly the solubility of acid gases like carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S) in aqueous DIPA solutions under various conditions of temperature, pressure, and concentration. sid.ir

Equations of State (EOS) are thermodynamic models that relate pressure, volume, and temperature for a substance. In the context of gas-liquid systems, they are used to calculate the fugacity of components in both the vapor and liquid phases, which is essential for phase equilibrium calculations.

For systems containing alkanolamines like this compound, standard EOS models are often combined with models for chemical reactions in the liquid phase.

Peng-Robinson (PR) EOS: The Peng-Robinson EOS is frequently used to calculate the number of moles of a gas, such as CO₂, that are present in storage cylinders and injected into a reactor for solubility measurements. ntnu.no It is also used to calculate the fugacity coefficient in the vapor phase for vapor-liquid equilibrium modeling. ijcce.ac.ir

Electrolyte Cubic Square-Well (eCSW) EOS: This model has been specifically applied to predict the total and partial pressure of H₂S over aqueous solutions of this compound. researchgate.net The eCSW model is an electrolyte EOS that can account for the presence of ionic species that form from the reaction of H₂S with the amine in the aqueous phase.

Table 3: Comparison of EOS Models for DIPA Systems

| EOS Model | Description | Application in DIPA Systems |

|---|---|---|

| Peng-Robinson (PR) | A cubic equation of state widely used in the oil and gas industry. | Calculating gas phase properties and fugacity in VLE models for CO₂/H₂S in DIPA. ntnu.noijcce.ac.ir |

| Electrolyte Cubic Square-Well (eCSW) | An equation of state that incorporates terms for electrolyte interactions. | Modeling the solubility of H₂S in aqueous DIPA solutions, accounting for ionic species. researchgate.net |

| Electrolyte Cubic Plus Association (eCPA) | An EOS that accounts for both electrolyte interactions and hydrogen bonding (association). sid.ir | Modeling acid gas solubility in various aqueous alkanolamine solutions. sid.ir |

Activity coefficient models are used to describe the deviations from ideal behavior in the liquid phase. nih.gov They are crucial for accurately modeling the solubility of gases in complex liquid mixtures like aqueous this compound. These models provide a value for the activity coefficient (γ) of each component, which relates its activity to its mole fraction.

UNIQUAC Model: The Universal Quasi-Chemical (UNIQUAC) model is a widely used activity coefficient model. Its expression for the excess Gibbs energy consists of two parts: a combinatorial term that accounts for differences in molecular size and shape, and a residual term that accounts for intermolecular forces. wikipedia.org

UNIQUAC-NRF Model: The UNIQUAC-Non-Random Factor (NRF) model is an extension based on the local composition expression of UNIQUAC. core.ac.uk A modified version of the UNIQUAC-NRF model has been successfully used to calculate the activity coefficients for species in the H₂S-DIPA-water system. researchgate.net This model often incorporates a term for long-range electrostatic interactions, such as the Pitzer-Debye-Hückel equation, to account for the presence of ions in the solution, while the UNIQUAC-NRF part handles the short-range contributions. researchgate.netcivilica.com

Table 4: Features of Activity Coefficient Models

| Model | Key Features | Applicability to DIPA Systems |

|---|---|---|

| UNIQUAC | Separates excess Gibbs energy into combinatorial and residual parts. wikipedia.org Accounts for molecular size and interaction energies. | Forms the basis for more advanced models used for DIPA solutions. nih.gov |

| Electrolyte-NRTL | A local composition model that accounts for non-ideal behavior in concentrated electrolyte solutions. | Mentioned as a common model for CO₂ solubility in amine solutions. nih.gov |